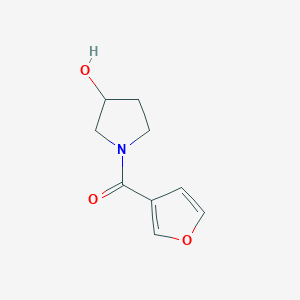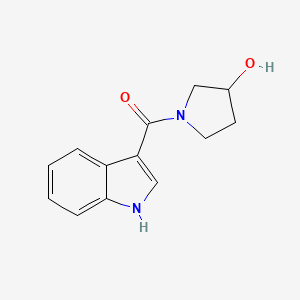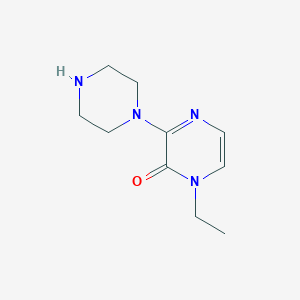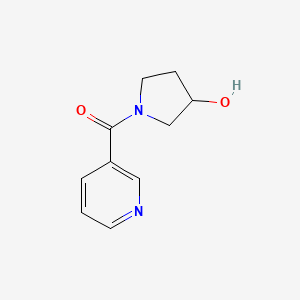
Ácido 1-(furan-2-carbonil)pirrolidina-3-carboxílico
Descripción general
Descripción
The compound “1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid” is a molecule that has gained considerable attention in scientific research due to its unique properties and potential applications. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid”, often involves organocatalytic enantioselective Michael addition reactions . For instance, highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be synthesized using this method . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Descubrimiento de Fármacos
Este compuesto sirve como un andamiaje versátil en el descubrimiento de fármacos debido a la presencia del anillo pirrolidínico, que es ampliamente utilizado por los químicos medicinales para desarrollar tratamientos para enfermedades humanas . La no planaridad y la estereoquímica del anillo pirrolidínico contribuyen significativamente a la cobertura tridimensional y la exploración del espacio farmacoforico, mejorando la actividad biológica de los candidatos a fármacos.
Desarrollo de Moléculas Bioactivas
El anillo pirrolidínico del compuesto es una característica clave en el desarrollo de moléculas bioactivas con selectividad de objetivo. Se ha informado que las modificaciones al anillo pirrolidínico pueden conducir a compuestos con una variedad de perfiles biológicos, lo cual es esencial para el diseño de nuevas terapias .
Síntesis Enantioselectiva
Ácido 1-(furan-2-carbonil)pirrolidina-3-carboxílico: se puede utilizar para lograr la síntesis enantioselectiva. La estereoquímica del anillo pirrolidínico puede influir en la orientación espacial de los sustituyentes, lo cual es crucial para unirse a proteínas enantioselectivas y, por lo tanto, afecta el perfil biológico de los candidatos a fármacos .
Mecanismo De Acción
Target of Action
Compounds containing furan and pyrrolidine scaffolds have been associated with a wide range of biological activities .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . Similarly, pyrrolidine derivatives have been found to interact with multiple receptors, contributing to their diverse biological activities .
Biochemical Pathways
Furan and pyrrolidine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is considered a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Furan and pyrrolidine derivatives have been associated with various biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
1-(furan-2-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(8-2-1-5-15-8)11-4-3-7(6-11)10(13)14/h1-2,5,7H,3-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHXZVBDLJPGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1468593.png)





![4-{2-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-ethyl}-phenylamine](/img/structure/B1468603.png)
![1-[2-(1H-pyrazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468604.png)




